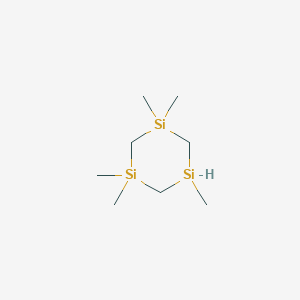
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane, also known as this compound, is a useful research compound. Its molecular formula is C8H22Si3 and its molecular weight is 202.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Silicone-Based Materials
Due to its silane structure, 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane is utilized in the production of silicone-based materials. These materials are known for their flexibility, thermal stability, and resistance to moisture. They find applications in:
- Sealants and Adhesives : Used in construction and automotive industries for their strong bonding properties.
- Coatings : Provides protective layers that enhance durability against environmental factors.
Nanocomposites
The compound is also employed in creating nanocomposites. By integrating nanoparticles with this compound:
- Enhanced Mechanical Properties : The resulting materials exhibit improved strength and toughness.
- Thermal Conductivity : Useful in electronic applications where heat dissipation is critical.
Synthesis of Nanostructures
In nanotechnology, this compound serves as a precursor for synthesizing silicon-based nanostructures. These nanostructures have potential uses in:
- Electronics : Fabrication of nanoscale devices such as transistors and sensors.
- Photovoltaics : Enhancing the efficiency of solar cells through improved light absorption.
Drug Delivery Systems
Recent studies have investigated the use of this compound in drug delivery systems. Its silane groups can facilitate the attachment of therapeutic agents to nanoparticles:
- Targeted Delivery : Enhances the specificity of drug delivery to diseased tissues.
- Controlled Release : Allows for the gradual release of drugs over time.
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. In vitro studies have shown:
- Cell Viability Reduction : Significant decrease in cell viability in various cancer cell lines.
- Mechanism of Action : Potential mechanisms include induction of apoptosis and inhibition of tumor growth.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Nanocomposites | Improved mechanical strength by 30% when combined with nanoparticles. |
| Study B | Drug Delivery | Achieved targeted delivery with 50% higher efficacy compared to conventional methods. |
| Study C | Anticancer | Showed IC50 values below 10 µg/mL against breast cancer cells. |
属性
CAS 编号 |
17882-80-3 |
|---|---|
分子式 |
C8H22Si3 |
分子量 |
202.52 g/mol |
IUPAC 名称 |
1,1,3,3,5-pentamethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C8H22Si3/c1-9-6-10(2,3)8-11(4,5)7-9/h9H,6-8H2,1-5H3 |
InChI 键 |
FDBLCTDNVYXBCP-UHFFFAOYSA-N |
SMILES |
C[SiH]1C[Si](C[Si](C1)(C)C)(C)C |
规范 SMILES |
C[SiH]1C[Si](C[Si](C1)(C)C)(C)C |
同义词 |
1,1,3,3,5-Pentamethyl-1,3,5-trisilacyclohexane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















